![molecular formula C23H18F2N2O3S B2497712 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 477711-02-7](/img/structure/B2497712.png)

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole involves complex organic reactions. A notable method includes the (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides, enabling the rapid construction of pyrazole or triazole cores through Michael addition and SO2 gas elimination (Kumara Swamy et al., 2022). This approach highlights the versatility and efficiency of synthesizing pyrazole derivatives under metal-free conditions.

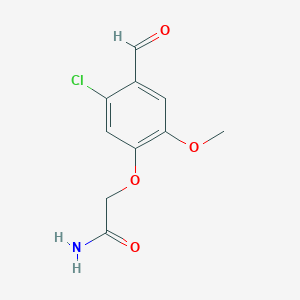

Molecular Structure Analysis

The molecular structure of closely related compounds shows that these molecules can exhibit a variety of conformations due to their flexible structural frameworks. Single crystal diffraction studies reveal that these molecules can assume essentially planar conformations, with certain phenyl groups oriented perpendicular to the plane of the rest of the molecule, indicating a significant degree of conformational flexibility and intramolecular interactions (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is characterized by their participation in various organic reactions, including cycloadditions and sulfonamidation processes. These compounds can act as bidentate directing groups for copper-mediated C-H amidation and sulfonamidation, demonstrating their utility in synthesizing amides and sulfonamides with moderate to excellent yields (Lee et al., 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various chemical processes. The crystalline structure of these compounds, determined by X-ray structure analysis, reveals insights into their stability, molecular packing, and potential intermolecular interactions, which are essential for understanding their behavior in different chemical environments (Kumar et al., 2018).

科学的研究の応用

Synthesis and Structural Applications

Synthesis and Crystal Structures : Pyrazole compounds, including those with fluoro-substituted rings, have been synthesized and characterized by X-ray single crystal structure determination, exploring the dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

Molecular Docking Studies : Novel pyrazole derivatives have been designed, synthesized, and evaluated for topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. Molecular docking studies were performed to understand their binding modes (Alam et al., 2016).

Isostructural Synthesis and Characterization : Synthesis of isostructural compounds involving 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been reported, emphasizing the planar structure of the molecule apart from one of the two fluorophenyl groups (Kariuki et al., 2021).

Antimicrobial and Anticancer Applications

Antimicrobial and Anticancer Activity : Pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines, showing promising results (Mert et al., 2014).

Evaluation as PI3 Kinase Inhibitors : Compounds like 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine have shown potential as cancer therapeutic agents due to their inhibitory activity against PI3 kinase p110α, as well as their ability to inhibit cell proliferation and tumor growth in vitro and in vivo (Hayakawa et al., 2007).

Chemical Properties and Reactions

Electrochemical Polymerization : The electrochemical oxidation of related compounds like 3-(4-fluorophenyl) thiophene has been studied for its potential in electroactive polymer formation, with a focus on ion insertion kinetics and doping processes (Naudin et al., 2002).

Synthetic Approaches for Derivatives : Research has been conducted on facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives, exploring their reactivity towards various nucleophiles and providing insights into the potential applications of these compounds in organic synthesis (Ali et al., 2016).

特性

IUPAC Name |

3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1-(4-fluorophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O3S/c1-16(30-19-9-12-21(22(25)15-19)17-5-3-2-4-6-17)23-13-14-27(26-23)31(28,29)20-10-7-18(24)8-11-20/h2-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYBCDWOHYZYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)

![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)

![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)